![molecular formula C10H15NO4 B2530991 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1824160-36-2](/img/structure/B2530991.png)
2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid" is a derivative of azabicyclooctane, which is a structural framework that is of interest in synthetic organic chemistry due to its presence in various biologically active molecules. The azabicyclooctane core is characterized by a nitrogen atom incorporated into a bicyclic structure, which can impart unique chemical and physical properties to its derivatives.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives can involve several steps, including cyclization reactions, oxidation, and protection of functional groups. For instance, the synthesis of a related compound, 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, was achieved from trans-4-hydroxy-L-proline through a Diels-Alder reaction followed by RuO4 oxidation, although some racemization was observed during the process . Another synthesis pathway for a similar compound involved acylation, oxidation, and protection steps, followed by rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation, with an overall yield of about 30% . These studies highlight the complexity and multi-step nature of synthesizing azabicyclooctane derivatives.
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives has been studied using various spectroscopic methods. For example, a series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied by NMR spectroscopy, which helped in the unambiguous assignments of the bicyclic carbon and proton resonances . Additionally, the crystal structure of one of the derivatives was determined by X-ray diffraction . These studies provide detailed insights into the three-dimensional arrangement of atoms in azabicyclooctane derivatives.
Chemical Reactions Analysis
The chemical reactivity of azabicyclooctane derivatives can be influenced by the presence of functional groups and the conformation of the molecule. Photoelectron spectroscopic studies have shown that the nitrogen lone-pair in 2-azabicyclo[2.2.2]octan-5-one derivatives can significantly interact with the carbonyl oxygen, affecting the ionization potentials of these compounds . This interaction is crucial for understanding the electronic properties and reactivity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives are closely related to their molecular structure and conformation. Conformational preferences of the methoxycarbonyl group in methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate were investigated using molecular mechanics and quantum chemical methods, revealing that the alkoxycarbonyl moiety prefers an almost eclipsed conformation . Additionally, the preferred chair-envelope conformation of certain azabicyclooctane derivatives has been observed in both solution and crystalline states, which can influence their chemical behavior and potential applications .
Scientific Research Applications
Synthesis and Reactivity
The compound 2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid and its derivatives have been extensively studied for their synthesis and reactivity. One key research area involves the efficient synthesis of enantiopure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids, highlighting the compound's potential in creating various biologically active molecules (Gelmi et al., 2007). Another study demonstrates the practical synthesis of related compounds like 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, underscoring the versatility of these structures in chemical synthesis (Radchenko et al., 2009).
Conformational Studies
Conformational studies are a significant area of research for this compound and its analogues. For instance, the study of (±)alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates provided insights into the conformational preferences of the methoxycarbonyl group, which is crucial for understanding the compound's chemical behavior (Arias-Pérez et al., 2003).
Catalysis and Synthetic Applications
The compound's framework has been used in various catalytic and synthetic applications. A notable example is its use in the enantioselective construction of key azetidin-2-ones for synthesizing carbapenem antibiotics, illustrating its potential in pharmaceutical synthesis (Anada & Watanabe, 1998).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with therapeutic or pharmacological applications. Without specific studies on this compound, it’s not possible to provide a detailed analysis of its mechanism of action .
Future Directions
properties
IUPAC Name |
2-methoxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-15-10(14)11-5-6-2-3-8(11)7(4-6)9(12)13/h6-8H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSLAPFMQULKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC2CCC1C(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)
![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)
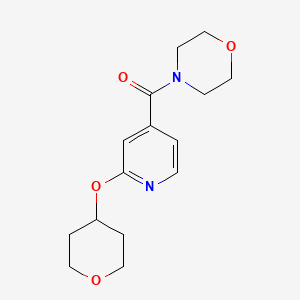
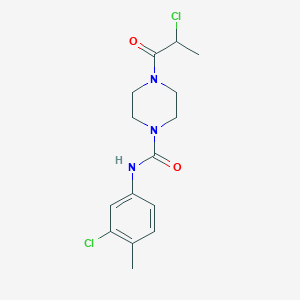
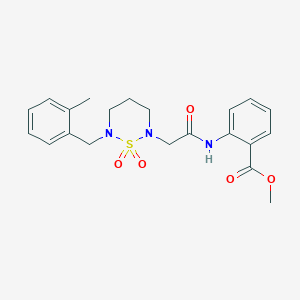
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
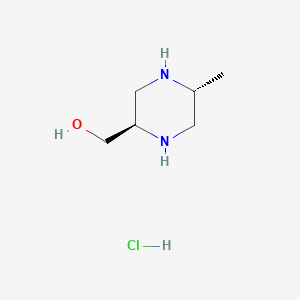
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
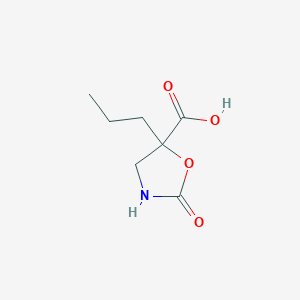
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
